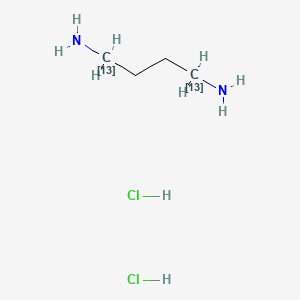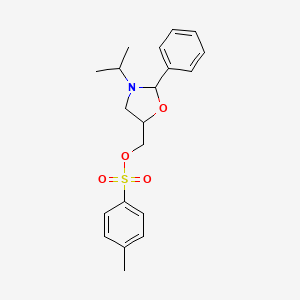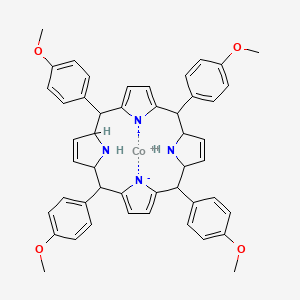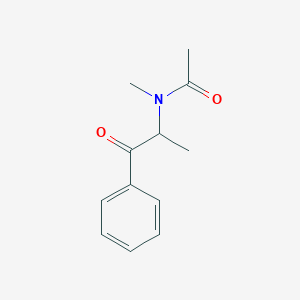
1,4-Diaminobutane-1,4-13C2 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 1,4-diaminobutane, also known as putrescine, which is a biogenic amine involved in cellular metabolism. The compound is labeled with carbon-13 isotopes at the 1 and 4 positions, making it useful for tracing and studying metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride can be synthesized through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase . The labeled carbon atoms are introduced during the synthesis of the precursor compounds, which are then converted to the final product through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope-labeled precursors and controlled reaction conditions to ensure high purity and isotopic enrichment. The compound is typically crystallized from ethanol and water to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of 1,4-diaminobutane.
Aplicaciones Científicas De Investigación
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of polyamine metabolism.
Biology: The compound is used to study the role of polyamines in cell growth, differentiation, and apoptosis.
Medicine: It is used in research related to cancer, as polyamines are involved in tumor growth and progression.
Industry: The compound is used in the synthesis of stable isotope-labeled compounds for various industrial applications
Mecanismo De Acción
1,4-Diaminobutane-1,4-13C2 Dihydrochloride exerts its effects by binding to the polyamine modulatory site of the NMDA receptor, potentiating NMDA-induced currents . It is also a precursor of spermidine, which is involved in various cellular processes, including DNA stabilization, protein synthesis, and cell proliferation .
Comparación Con Compuestos Similares
1,4-Diaminobutane (Putrescine): The non-labeled version of the compound.
1,4-Diaminobutane-15N2 Dihydrochloride: Labeled with nitrogen-15 isotopes.
1,6-Diaminohexane-1,6-13C2: A similar compound with a longer carbon chain.
Spermidine- (butyl-13C4) Trihydrochloride: Another polyamine labeled with carbon-13 isotopes.
Uniqueness: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride is unique due to its specific labeling with carbon-13 isotopes at the 1 and 4 positions, making it particularly useful for tracing metabolic pathways and studying the role of polyamines in various biological processes .
Propiedades
Fórmula molecular |
C4H14Cl2N2 |
|---|---|
Peso molecular |
163.06 g/mol |
Nombre IUPAC |
(1,4-13C2)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i3+1,4+1;; |
Clave InChI |
XXWCODXIQWIHQN-MWLKZMJOSA-N |
SMILES isomérico |
C(C[13CH2]N)[13CH2]N.Cl.Cl |
SMILES canónico |
C(CCN)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)




![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)

